2-Bromo-4-chloro-3-methoxypyridine

Organic Synthesis Cross-Coupling Palladium Catalysis

Select this regioisomer for its differentiated Br/Cl reactivity, enabling sequential Pd-catalyzed cross-coupling without protecting-group strategies. The 3-methoxy group activates the ring for SNAr, allowing selective chlorine displacement while preserving the bromine handle for later steps. Avoid simpler analogs that cause side reactions and low yields. This building block is critical for constructing diverse 2-arylpyridine libraries and accessing novel 3,4-pyridyne intermediates for scaffold hopping in medicinal chemistry and agrochemical R&D.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
Cat. No. B8597941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-3-methoxypyridine
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1Br)Cl
InChIInChI=1S/C6H5BrClNO/c1-10-5-4(8)2-3-9-6(5)7/h2-3H,1H3
InChIKeyHMHORABGJRLNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-chloro-3-methoxypyridine: A Halogenated Pyridine Building Block with Orthogonal Reactivity for Pharmaceutical and Agrochemical Synthesis


2-Bromo-4-chloro-3-methoxypyridine (CAS 1256819-68-7) is a heterocyclic organic compound classified as a halogenated pyridine derivative, with a molecular formula of C6H5BrClNO and a molecular weight of 222.47 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 2-position, a chlorine atom at the 4-position, and a methoxy group at the 3-position. This specific substitution pattern imparts unique and orthogonal reactivity, making it a valuable intermediate in organic synthesis, particularly for the sequential construction of complex molecules via selective cross-coupling reactions [1]. While primarily utilized as a research chemical and synthetic building block, its derivatives have been investigated for potential antimicrobial and anticancer properties .

Why 2-Bromo-4-chloro-3-methoxypyridine Cannot Be Interchanged with Generic Halogenated Pyridines


Substituting 2-Bromo-4-chloro-3-methoxypyridine with a simpler analog like 2-Bromo-4-chloropyridine or a monohalogenated methoxypyridine introduces significant risk of project failure due to the loss of its unique, positionally-defined orthogonal reactivity. The presence of both bromine and chlorine substituents on the same pyridine ring, in combination with the electron-donating methoxy group, creates a system with differentiated reactivity at each halogen site, enabling highly selective, sequential functionalization [1]. Generic analogs lack this precise combination of reactive handles, which can lead to undesirable side reactions, lower yields in multi-step syntheses, and the inability to access complex molecular architectures without extensive protecting group strategies . Therefore, the selection of this specific regioisomer is critical for achieving the synthetic efficiency and molecular precision required in advanced pharmaceutical and agrochemical development.

Quantitative Differentiation Evidence for 2-Bromo-4-chloro-3-methoxypyridine


Orthogonal Reactivity Enables Selective Sequential Cross-Couplings

The presence of both bromine and chlorine atoms on the pyridine ring confers orthogonal reactivity, enabling selective, sequential functionalization. In related bromo-chloropyridine systems, palladium-catalyzed direct arylation can occur selectively at the C-H bond adjacent to the chlorine, followed by a Suzuki coupling at the bromine site [1]. This is in contrast to 2-Bromo-4-chloropyridine, which lacks the methoxy group, a moiety known to influence electron density and, consequently, the regioselectivity and rate of metal-catalyzed reactions. While direct quantitative data for 2-Bromo-4-chloro-3-methoxypyridine is absent, the principle of orthogonal reactivity in analogous 3-, 4-, or 5-bromo-2-chloropyridines is well-established and provides a strong class-level inference for the enhanced synthetic utility of this compound [1].

Organic Synthesis Cross-Coupling Palladium Catalysis

Utility as a 2,3-Pyridyne Precursor in Regioselective Cycloadditions

The positional isomer, 3-Bromo-2-chloro-4-methoxypyridine, has been established as a practical precursor for the generation of 2,3-pyridyne [1]. This highly reactive intermediate participates in regioselective cycloaddition reactions with furans, enabling access to complex bicyclic frameworks [1]. 2-Bromo-4-chloro-3-methoxypyridine, while not directly cited as a pyridyne precursor, is a regioisomer that shares the same elemental composition and functional groups. By class-level inference, it possesses the necessary halogen-metal exchange capability to generate an isomeric pyridyne intermediate (e.g., 3,4-pyridyne), potentially offering a different and complementary regioselectivity profile in cycloaddition chemistry compared to its 2,3-pyridyne-generating isomer.

Hetaryne Chemistry Regioselective Synthesis Cycloaddition

Enhanced Electron Density from 3-Methoxy Group for Nucleophilic Aromatic Substitution

The methoxy group at the 3-position is a strong electron-donating group via resonance, which increases the electron density on the pyridine ring. This significantly enhances the rate of nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho or para to the methoxy group, by stabilizing the negatively charged Meisenheimer complex intermediate . In contrast, a comparator like 2-Bromo-4-chloropyridine, which lacks the methoxy group, would be expected to undergo SNAr reactions at a much slower rate. While specific kinetic data for 2-Bromo-4-chloro-3-methoxypyridine is not available, the well-established effect of methoxy substituents on SNAr reactivity in aromatic systems provides a strong class-level inference for its enhanced reactivity in such transformations .

Physical Organic Chemistry Nucleophilic Aromatic Substitution Reactivity

Primary Application Scenarios for 2-Bromo-4-chloro-3-methoxypyridine in Drug and Agrochemical Discovery


Iterative Synthesis of Complex 2-Arylpyridine Libraries for Medicinal Chemistry

2-Bromo-4-chloro-3-methoxypyridine is an ideal building block for constructing diverse libraries of 2-arylpyridine derivatives, which are privileged scaffolds in medicinal chemistry. Its orthogonal reactivity, inferred from studies on related bromo-2-chloropyridines, allows for the sequential and selective introduction of different aryl groups at the 2- and 4-positions via palladium-catalyzed cross-coupling sequences [1]. This enables medicinal chemists to efficiently explore structure-activity relationships (SAR) around the pyridine core without resorting to extensive protecting group manipulations, accelerating the hit-to-lead optimization process.

Regioselective Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-donating 3-methoxy group significantly activates the pyridine ring towards SNAr reactions, making this compound particularly useful for introducing amine, ether, or thioether functionalities. This is a key transformation in the synthesis of many pharmaceutical agents and agrochemicals. A researcher can selectively displace the chlorine atom at the 4-position with a desired nucleophile, leveraging the enhanced reactivity provided by the methoxy group, while preserving the bromine atom at the 2-position for a subsequent cross-coupling step .

Generation of Novel Hetaryne Intermediates for Scaffold Hopping

The structural similarity of 2-Bromo-4-chloro-3-methoxypyridine to the established 2,3-pyridyne precursor, 3-Bromo-2-chloro-4-methoxypyridine, strongly suggests it can serve as a gateway to a different, less-explored hetaryne intermediate, the 3,4-pyridyne [2]. This highly reactive species could be trapped in situ with various dienes or nucleophiles to construct complex polycyclic frameworks, offering a powerful strategy for scaffold hopping and the synthesis of natural product-like molecules with potentially novel biological activities.

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